
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is a complex organic compound characterized by its long chain structure and multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Polyether Backbone: This step involves the polymerization of ethylene oxide or similar monomers to form the long polyether chain.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through controlled oxidation reactions.
Amination: The terminal amine groups are introduced via nucleophilic substitution reactions using appropriate amine precursors.
Methylation: The amine groups are methylated using methylating agents such as methyl iodide.
Formation of the Dichloride Salt: The final step involves the reaction of the amine groups with hydrochloric acid to form the dichloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
化学反応の分析
Types of Reactions
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
科学的研究の応用
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biomolecule in cellular studies.
Medicine: Explored for its therapeutic potential in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s long chain and functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects.
類似化合物との比較
Similar Compounds
- 2,2′-Dihydroxy-1,1′-binaphthyl
- 2,3-Dihydroxy-N-methoxy-6-propylbenzamide
Uniqueness
2,33-Dihydroxy-N~1~,N~1~,N~1~,N~34~,N~34~,N~34~-hexamethyl-4,7,10,13,16,19,22,25,28,31-decaoxatetratriacontane-1,34-bis(aminium) dichloride is unique due to its long polyether chain and multiple functional groups, which provide it with distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
91161-69-2 |
|---|---|
分子式 |
C30H66Cl2N2O12 |
分子量 |
717.8 g/mol |
IUPAC名 |
[2-hydroxy-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-hydroxy-3-(trimethylazaniumyl)propoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propyl]-trimethylazanium;dichloride |
InChI |
InChI=1S/C30H66N2O12.2ClH/c1-31(2,3)25-29(33)27-43-23-21-41-19-17-39-15-13-37-11-9-35-7-8-36-10-12-38-14-16-40-18-20-42-22-24-44-28-30(34)26-32(4,5)6;;/h29-30,33-34H,7-28H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
LOZNWMPJDJFWAF-UHFFFAOYSA-L |
正規SMILES |
C[N+](C)(C)CC(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(C[N+](C)(C)C)O)O.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


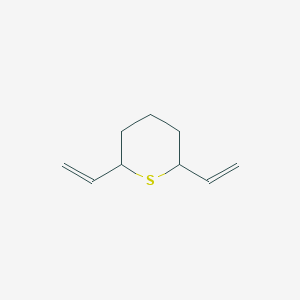
![N-[(Oxiran-2-yl)methyl]glycine](/img/structure/B14370088.png)
![2-Methyl-2-[methyl(propan-2-yl)amino]propan-1-ol](/img/structure/B14370094.png)
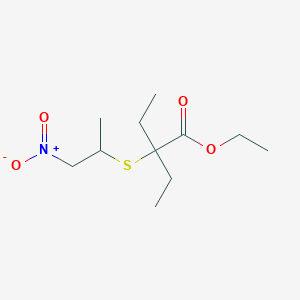
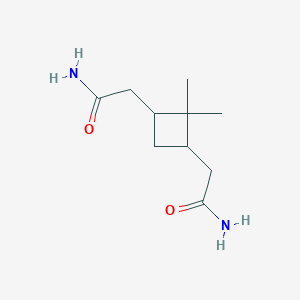
![N-[4-(5-Hydroxy-5-methylhexa-1,3-diyn-1-yl)naphthalen-1-yl]acetamide](/img/structure/B14370125.png)
![Trifluoro[2-(methylsulfanyl)ethyl]silane](/img/structure/B14370138.png)
![2-[(Furan-2-yl)methyl]naphthalen-1-ol](/img/structure/B14370142.png)


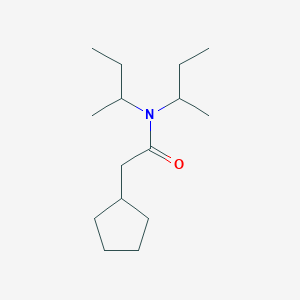
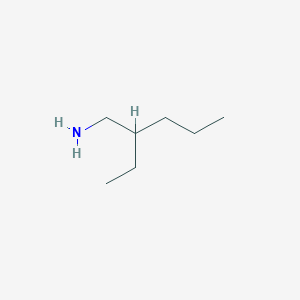
![3-Buten-2-one, 4-[methyl(phenylmethyl)amino]-, (E)-](/img/structure/B14370160.png)
![Dimethyl[(3-methylbut-3-en-2-yl)oxy]phenylsilane](/img/structure/B14370173.png)
